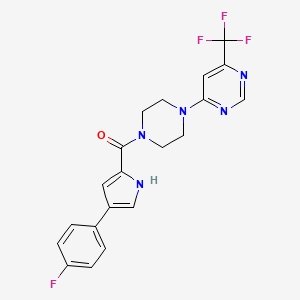
(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H17F4N5O and its molecular weight is 419.384. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone is a pyrrole derivative with potential therapeutic applications. This article focuses on its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Receptors : It may act as an antagonist or agonist at specific receptor sites, influencing signaling pathways.
- Enzymes : The compound could inhibit or activate enzymes involved in metabolic processes, potentially affecting drug metabolism and efficacy.
1. Antitumor Activity
Research has indicated that similar pyrrole derivatives exhibit antitumor properties by inducing apoptosis in cancer cells. The compound's ability to modulate key signaling pathways involved in cell proliferation and survival makes it a candidate for further exploration in oncology.
2. Neuropharmacological Effects
Pyrrole derivatives have been studied for their neuroprotective effects. The compound may influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.
3. Antimicrobial Activity
Preliminary studies suggest that compounds with similar structures have exhibited antimicrobial properties against various pathogens. This could be due to their ability to disrupt bacterial cell membranes or inhibit critical metabolic pathways.
Table 1: Summary of Biological Activities
Case Study 1: Antitumor Effects
In a study investigating the antitumor effects of pyrrole derivatives, it was found that the compound induced apoptosis in human cancer cell lines through the activation of caspase pathways. This suggests a mechanism where the compound triggers programmed cell death, which is crucial for cancer therapy.
Case Study 2: Neuroprotective Properties
A recent investigation into the neuroprotective effects of similar compounds revealed that they could mitigate oxidative stress in neuronal cells. This property is significant for developing treatments for conditions like Alzheimer's disease.
特性
IUPAC Name |
[4-(4-fluorophenyl)-1H-pyrrol-2-yl]-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F4N5O/c21-15-3-1-13(2-4-15)14-9-16(25-11-14)19(30)29-7-5-28(6-8-29)18-10-17(20(22,23)24)26-12-27-18/h1-4,9-12,25H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHLFLMSFCADNLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F4N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














